molecular formula C12H8O3S B6377844 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde CAS No. 1261987-91-0

5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B6377844
CAS No.: 1261987-91-0
M. Wt: 232.26 g/mol
InChI Key: LUEXXPCWIDUUKR-UHFFFAOYSA-N
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Description

5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of formyl and hydroxy groups on the phenyl ring, along with the thiophene core, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-(3-formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S/c13-6-9-5-8(1-3-11(9)15)12-4-2-10(7-14)16-12/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEXXPCWIDUUKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685115
Record name 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-91-0
Record name 5-(3-Formyl-4-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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